molecular formula C17H18F3N3O4 B6935828 N-(5,6-dimethoxy-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-(5,6-dimethoxy-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B6935828
M. Wt: 385.34 g/mol
InChI Key: KKAHMXJTKIRWQO-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by its benzimidazole core and trifluoromethyl group

Properties

IUPAC Name

N-(5,6-dimethoxy-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-25-11-5-7-8(6-12(11)26-2)22-16(21-7)23-15(24)13-9-3-4-10(27-9)14(13)17(18,19)20/h5-6,9-10,13-14H,3-4H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAHMXJTKIRWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)NC(=O)C3C4CCC(C3C(F)(F)F)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. The process may include:

  • Condensation Reaction: The reaction between o-phenylenediamine and carboxylic acid derivatives to form the benzimidazole ring.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

  • Oxirane Formation: Formation of the oxirane ring through epoxidation reactions.

  • Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions may be employed to reduce specific functional groups.

  • Substitution: Substitution reactions are used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and various functionalized molecules.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, inflammation, and other biological processes.

Comparison with Similar Compounds

  • Benzimidazole Derivatives: Other benzimidazole-based compounds with similar biological activities.

  • Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups with comparable properties.

  • Oxirane Derivatives: Other oxirane-containing compounds used in similar applications.

Uniqueness: This compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable candidate for further research and development.

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